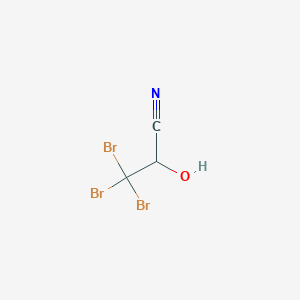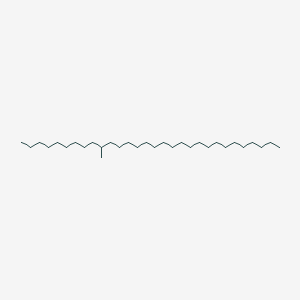
10-Methyl-triacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-triacontane is a branched alkane with the molecular formula C31H64. It is a hydrocarbon consisting of a long chain of 30 carbon atoms with a methyl group attached to the 10th carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their stability and non-reactivity under standard conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-triacontane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as triacontane, with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced techniques like Fischer-Tropsch synthesis. These methods allow for the large-scale production of the compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 10-Methyl-triacontane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is less reactive towards oxidation and reduction under standard conditions. it can participate in halogenation reactions, where halogens such as chlorine or bromine replace hydrogen atoms in the molecule .
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of UV light or heat.
Combustion: In the presence of oxygen, this compound can undergo complete combustion to produce carbon dioxide and water.
Major Products Formed:
Halogenation: Formation of various halogenated derivatives depending on the reaction conditions.
Combustion: Carbon dioxide and water.
Aplicaciones Científicas De Investigación
10-Methyl-triacontane has several applications in scientific research, particularly in the fields of chemistry and materials science. Its stability and non-reactivity make it an ideal candidate for studying the properties of long-chain hydrocarbons. Additionally, it can be used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures .
In biology and medicine, this compound is studied for its potential role in cell membrane structure and function. Its hydrophobic nature allows it to interact with lipid bilayers, making it a useful model compound for understanding membrane dynamics .
Mecanismo De Acción
The mechanism of action of 10-Methyl-triacontane is primarily related to its physical properties rather than specific biochemical interactions. As a hydrophobic molecule, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly relevant in studies of cell membrane structure and function .
Comparación Con Compuestos Similares
- **
Triacontane (C30H62): A straight-chain alkane with 30 carbon atoms.
Propiedades
Número CAS |
73189-32-9 |
|---|---|
Fórmula molecular |
C31H64 |
Peso molecular |
436.8 g/mol |
Nombre IUPAC |
10-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-24-26-28-30-31(3)29-27-25-23-11-9-7-5-2/h31H,4-30H2,1-3H3 |
Clave InChI |
GRJLEPJWRAAJJM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


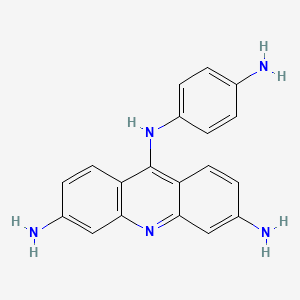

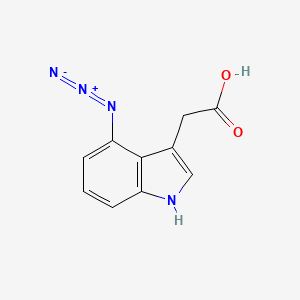

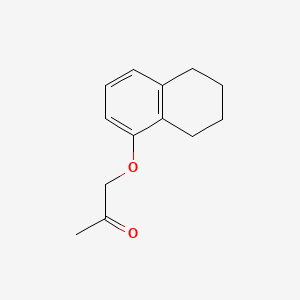
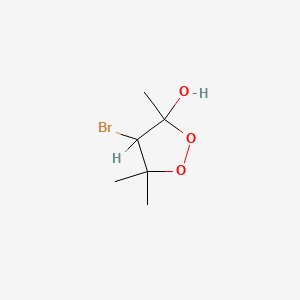
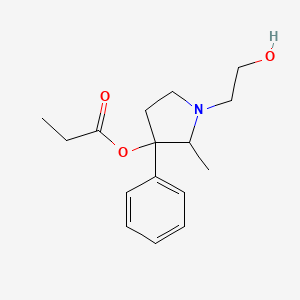
![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)
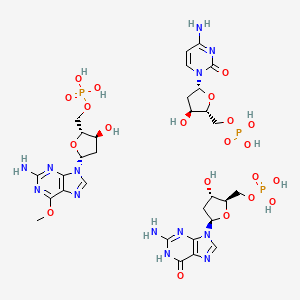
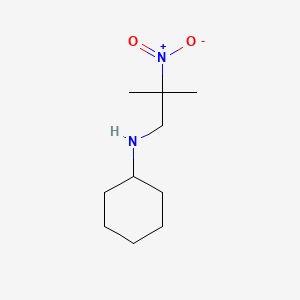
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclohexylamino)-N-methylacetamide](/img/structure/B14443274.png)

![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)
